Agonodepside A
Description
Agonodepside A is a fungal depside, a polyphenolic polyketide first isolated from Aspergillus unguis (strain F7524) and lichenized fungi . Structurally, it consists of two aromatic moieties (orsellinic acid derivatives) linked via ester bonds, with molecular formula C₂₇H₃₂O₉ and molecular weight 524.5 g/mol . It exhibits potent anticancer activity by stabilizing telomeric repeat-containing RNA (TERRA) G-quadruplex (G4) structures, thereby inhibiting telomerase-mediated telomere elongation in cancer cells . This compound also demonstrates anti-mycobacterial activity (IC₅₀ = 75 µM against Mycobacterium tuberculosis InhA enzyme), distinguishing it from its analog, Agonodepside B, which is inactive at 100 µM .
Properties
Molecular Formula |
C23H26O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[5-[(E)-but-2-en-2-yl]-3-hydroxy-2-methylphenyl] 6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoate |
InChI |
InChI=1S/C23H26O5/c1-7-12(3)16-9-18(24)14(5)20(10-16)28-23(27)21-17(13(4)8-2)11-19(25)15(6)22(21)26/h7-11,24-26H,1-6H3/b12-7+,13-8+ |
InChI Key |
MQRHCNRZGMQERA-INOXDZRUSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C(=C1)OC(=O)C2=C(C(=C(C=C2/C(=C/C)/C)O)C)O)C)O |
Canonical SMILES |
CC=C(C)C1=CC(=C(C(=C1)OC(=O)C2=C(C(=C(C=C2C(=CC)C)O)C)O)C)O |
Synonyms |
agono-depside A agonodepside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Despite higher initial docking affinity (−6.7 kcal/mol), Agonodepside B exhibits transient binding in molecular dynamics (MD) simulations due to increased polarity, reducing its TERRA G4 stabilization capacity .
- This compound’s lower polar surface area (TPSA = 127 Ų vs. 136 Ų for B) enhances membrane permeability, adhering to Lipinski’s Rule of Five (zero violations) .
- Agonodepside B shows photoprotective properties in HaCaT cells, reducing UVA-induced ROS by 50.4% at 10 µg/mL, but lacks cytotoxic effects relevant to cancer therapy .
Depsidone Derivatives: Nornidulin and Emeguisin A
Depsidones, such as nornidulin and emeguisin A, are oxidative derivatives of depsides with enhanced bioactivity due to ether linkages and halogenation :
| Property | This compound | Nornidulin | Emeguisin A |
|---|---|---|---|
| Core Structure | Depside (ester-linked aromatics) | Depsidone (ether + ester) | Depsidone (chlorinated) |
| Halogenation | None | 2 chlorine atoms | 3 chlorine atoms |
| Anti-Infective Activity | Moderate (InhA IC₅₀ = 75 µM) | Strong (MIC = 12.5 µg/mL vs. S. aureus) | Strong (MIC = 6.25 µg/mL vs. MRSA) |
| Cancer Target | TERRA G4 stabilization | Telomerase inhibition | DNA intercalation |
Key Findings :
- Depsidones exhibit 3–5× stronger antimicrobial activity than depsides due to halogenation and structural rigidity .
- This compound’s lack of halogenation limits its anti-infective potency but enhances specificity for TERRA G4 over nonspecific DNA interactions .
Polyketide Metabolites: Rotiorin and Andrastins
This compound differs from other fungal polyketides in mechanism and structure:
| Compound | Class | Biosynthetic Pathway | Key Activity |
|---|---|---|---|
| This compound | Depside | Orsellinic acid coupling | TERRA G4 stabilization (−137.8 kJ/mol binding) |
| Rotiorin | Azaphilone | Polyketide synthase | Antimicrobial (MIC = 25 µg/mL) |
| Andrastin A/C | Meroterpenoid | Terpenoid-polyketide hybrid | Anti-tumor (IC₅₀ = 5 µM vs. HepG2) |
Key Findings :
- Unlike rotiorin (azaphilone) or andrastins (meroterpenoids), this compound’s depside structure enables unique π-alkyl/π-anion interactions with TERRA G4, critical for telomerase inhibition .
- Andrastins require solid-state fermentation (SSF) for production, whereas this compound is synthesized in submerged fermentation (SmF), impacting scalability .
Structure-Activity Relationship (SAR) Insights
- Ester vs.
- Hydroxyl Groups: Agonodepside B’s additional hydroxyl group increases hydrogen bonding but reduces membrane permeability, explaining its transient TERRA G4 binding .
- Halogenation: Absent in this compound but critical for depsidones’ broad-spectrum bioactivity .
Q & A
Q. What spectroscopic and chromatographic methods are used to structurally characterize Agonodepside A?
this compound's structure is determined via nuclear magnetic resonance (NMR) spectroscopy for functional group identification and stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation (C24H26O7, MW 426.46). Comparative analysis with literature data, such as Cao et al. (2002), is critical for validation .
Q. How is this compound biosynthesized in fungal sources, and what experimental approaches are used to study its pathway?
this compound is hypothesized to originate from a polyketide pathway, common in fungal secondary metabolites. Isotopic labeling (e.g., <sup>13</sup>C-glucose tracing) combined with gene knockout studies can elucidate enzymatic steps. Metabolomic profiling (e.g., UPLC-Q-TOF-MS) under varied fermentation conditions may reveal precursor molecules and regulatory nodes .
Q. What are the primary biological activities reported for this compound, and how are these assays validated?
this compound inhibits Mycobacterium tuberculosis InhA enzyme, a target for antitubercular drugs. Activity is validated via in vitro enzymatic assays with purified InhA, using spectrophotometric monitoring of NADH consumption. Positive controls (e.g., isoniazid) and negative controls (enzyme-free reactions) are essential for reproducibility .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory bioactivity data for this compound across studies?
Contradictions may arise from compound purity, assay conditions, or strain-specific fungal metabolism. Mitigation strategies include:
Q. What methodological considerations are critical for comparative studies of this compound and its analog, Agonodepside B?
Structural differences (e.g., substituent groups) influence bioactivity. Researchers should:
Q. How can metabolomic approaches optimize this compound yield in fungal cultures?
Solid-state vs. submerged fermentation conditions significantly alter metabolite profiles. Orthogonal partial least squares-discriminant analysis (OPLS-DA) of UPLC-Q-TOF-MS data identifies yield-enhancing factors (e.g., nutrient gradients, aeration). Time-series sampling (4–16 days) tracks temporal production patterns .
Q. What strategies are recommended for resolving this compound’s instability or degradation during storage?
Stability studies under varied conditions (temperature, light, humidity) using accelerated degradation protocols (ICH guidelines) can identify optimal storage parameters (-20°C, desiccated, dark). LC-MS monitors degradation products, while circular dichroism (CD) assesses structural integrity .
Methodological Challenges and Solutions
Q. How can researchers overcome limited this compound supply for pharmacological studies?
Solutions include:
- Scaling up fungal fermentation with bioreactors, optimizing media composition.
- Semi-synthesis from biosynthetic intermediates (e.g., leveraging modular depside synthetases).
- Collaborative sourcing from academic compound libraries to ensure batch consistency .
Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in cellular models?
Nonlinear regression models (e.g., Hill equation) quantify potency (EC50) and efficacy (Emax). Error bars representing standard deviation and ANOVA/Tukey tests assess significance across replicates. Data visualization tools (e.g., GraphPad Prism) enhance reproducibility .
Q. How can researchers validate this compound’s mechanism of action beyond enzymatic assays?
Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated vs. untreated microbial cultures. CRISPR-Cas9 knockout of putative target genes (e.g., inhA) confirms pathway specificity. In vivo efficacy models (e.g., murine tuberculosis) bridge in vitro and clinical relevance .
Data Interpretation and Reporting Standards
Q. What criteria define robust structure-activity relationship (SAR) studies for this compound derivatives?
SAR requires:
Q. How should researchers report this compound’s cytotoxicity and phototoxicity in preclinical studies?
Follow OECD TG 432 guidelines:
- 3T3 NRU phototoxicity assay (MPE <0.10 indicates safety).
- Cytotoxicity assessed via cell viability assays (e.g., MTT), reporting IC50 values with ±SEM.
- Transparent reporting of solvent controls (e.g., DMSO ≤0.1%) to exclude artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
